molecular formula C18H18FN3O5 B11541909 N-(4-Fluorophenyl)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide

N-(4-Fluorophenyl)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide

Cat. No.: B11541909
M. Wt: 375.4 g/mol
InChI Key: KJUFUGNAIWSAQZ-KEBDBYFISA-N
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Description

N-(4-Fluorophenyl)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide is a hydrazone derivative characterized by a 3,4,5-trimethoxybenzylidene hydrazine moiety linked to an acetamide core.

Properties

Molecular Formula

C18H18FN3O5

Molecular Weight

375.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C18H18FN3O5/c1-25-14-8-11(9-15(26-2)16(14)27-3)10-20-22-18(24)17(23)21-13-6-4-12(19)5-7-13/h4-10H,1-3H3,(H,21,23)(H,22,24)/b20-10+

InChI Key

KJUFUGNAIWSAQZ-KEBDBYFISA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C(=O)NC2=CC=C(C=C2)F

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorophenyl)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide typically involves the condensation of 4-fluoroaniline with 3,4,5-trimethoxybenzaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorophenyl)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-Fluorophenyl)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide involves its interaction with specific molecular targets and pathways. The compound’s hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the trimethoxybenzylidene moiety may interact with cellular receptors or signaling pathways, modulating various biological processes .

Comparison with Similar Compounds

Substituent Variations on the Acetamide Nitrogen

The substituent on the acetamide nitrogen significantly influences physicochemical and biological properties. Key analogues include:

Compound Name Substituent on Acetamide Key Structural Features
Target compound 4-Fluorophenyl Electron-withdrawing fluorine substituent
N-(4-Methoxyphenyl)-... (ID: 305850-63-9) 4-Methoxyphenyl Electron-donating methoxy group
N-(3,4-Dichlorophenyl)-... (ID: 765274-40-6) 3,4-Dichlorophenyl Electron-withdrawing chlorine substituents

Impact of Substituents :

  • 4-Methoxyphenyl : Increases electron density, which may reduce metabolic clearance but could compromise target binding in certain environments .

Variations in the Benzylidene Hydrazine Moiety

The 3,4,5-trimethoxybenzylidene group is conserved in the target compound and several analogues, but other variants exist:

Compound Name Benzylidene Group Key Spectral Data (IR)
Target compound 3,4,5-Trimethoxy C=O stretch: ~1680 cm⁻¹; NH: ~3300 cm⁻¹
N-(2,4,6-Trihydroxybenzylidene)-... 2,4,6-Trihydroxy Broader NH stretches due to hydrogen bonding
2-(4-Nitrobenzoyl)carbohydrazonoyl derivatives 4-Nitrobenzoyl Strong C=O and NO₂ stretches (~1680, ~1520 cm⁻¹)

Functional Implications :

  • 3,4,5-Trimethoxy : The methoxy groups enhance solubility and π-π stacking interactions, critical for receptor binding .
  • 2,4,6-Trihydroxy : Polar hydroxyl groups may improve aqueous solubility but reduce membrane permeability .
  • 4-Nitrobenzoyl : Electron-deficient nitro group could stabilize charge-transfer complexes, useful in photodynamic applications .

Spectroscopic Validation

  • IR Spectroscopy: The target compound exhibits a C=O stretch at ~1680 cm⁻¹, consistent with analogous hydrazinoacetamides . Absence of S-H stretches (~2500–2600 cm⁻¹) confirms the thione tautomer in related triazole derivatives . NH stretches in the 3278–3414 cm⁻¹ range confirm hydrazine participation .
  • NMR Spectroscopy :

    • ¹H-NMR of the target compound would show aromatic protons from the 4-fluorophenyl (δ ~7.2–7.4 ppm) and 3,4,5-trimethoxybenzylidene (δ ~6.8–7.0 ppm) groups, with methoxy signals at δ ~3.8 ppm .

Biological Activity

N-(4-Fluorophenyl)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its effects on various biological targets, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C24H24FN3O
  • Molecular Weight : 425.46 g/mol

The structural features of this compound include a fluorophenyl group, a hydrazine moiety, and a methoxybenzylidene component, which may contribute to its biological activity.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action:

  • Enzyme Inhibition : Many derivatives of hydrazones have been shown to inhibit enzymes such as cholinesterases (AChE and BChE), β-secretase, and cyclooxygenases (COX-2). These enzymes are crucial in various physiological processes and are implicated in conditions like Alzheimer's disease and inflammation.
  • Antioxidant Activity : Compounds with similar functional groups have demonstrated free radical-scavenging capabilities, which can mitigate oxidative stress in cells.
  • Cytotoxic Effects : Some studies have reported that related compounds exhibit cytotoxicity against cancer cell lines, suggesting potential applications in oncology.

Enzyme Inhibition Studies

Table 1 summarizes the inhibitory effects of similar compounds on key enzymes:

CompoundTarget EnzymeIC50 (μM)
3bAChE10.4
3bBChE7.7
3eAChE5.4
3eBChE9.9

These results indicate that the presence of electron-withdrawing groups like fluorine enhances enzyme inhibitory activity.

Antioxidant Activity

The antioxidant potential of the compound can be evaluated through various assays (e.g., DPPH radical scavenging assay). Compounds with methoxy groups typically show increased scavenging activity due to their electron-donating properties.

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of hydrazone derivatives against MCF-7 breast cancer cells. The results showed that certain derivatives could significantly reduce cell viability, indicating potential for further development as anticancer agents.
  • Molecular Docking Studies :
    • Docking simulations have been employed to predict the binding affinity of this compound to target enzymes. The results suggest favorable interactions with active sites, supporting the observed biological activities.

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